10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
10-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-4-19-10-12-21(13-11-19)29-14-5-6-15-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-20-9-7-8-18(2)16-20/h7-13,16H,4-6,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMJUWUINMCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s diazepine ring distinguishes it from analogs with pyrimido[2,1-f]purine (six-membered ring) or imidazo[2,1-f]purine cores. For example:
- 9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (): Shares a pyrimidine ring instead of diazepine, reducing conformational flexibility.
- Compound 5 (): Features an imidazo[2,1-f]purine core with a 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl substituent, showing dual activity at PDE4B1 and dopamine D2 receptors .
Table 1: Core Structure and Substituent Comparison
Substituent-Driven Activity Differences
- Aromatic Substituents: The target’s 4-ethylphenyl group likely enhances lipophilicity compared to 4-ethoxyphenyl () or 3,4-dihydroxyphenethyl (). This may influence blood-brain barrier penetration .
Polar Groups :
Table 2: Pharmacological and Physicochemical Properties
Key Research Findings
Hybrid Activity : Compounds like 20a () demonstrate that dihydroxyphenethyl substituents enhance dopamine receptor binding (Ki = 45 nM) but reduce metabolic stability due to catechol oxidation .
Enzyme Inhibition : Pyrimido[2,1-f]purine derivatives (e.g., ) lack significant PDE inhibition, whereas imidazo analogs (e.g., Compound 5) show PDE4B1 inhibition (IC50 = 120 nM) .
Synthetic Accessibility : The target compound’s diazepine core may pose synthetic challenges compared to pyrimido analogs, which are more routinely synthesized via cyclocondensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
